molecular formula C21H17N3O2 B4854941 N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide

Cat. No.: B4854941
M. Wt: 343.4 g/mol
InChI Key: BPRHVRDXIMGADR-UHFFFAOYSA-N
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Description

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide is a compound belonging to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide typically involves the reaction of 2-oxo-1,3-dihydrobenzimidazole with 2,2-diphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to DNA and proteins, affecting their function. This compound may inhibit enzymes or interfere with DNA replication, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide
  • N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide
  • N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide

Uniqueness

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide is unique due to its diphenylacetamide moiety, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature may enhance its binding affinity to biological targets and improve its therapeutic potential.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-20(22-16-11-12-17-18(13-16)24-21(26)23-17)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHVRDXIMGADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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